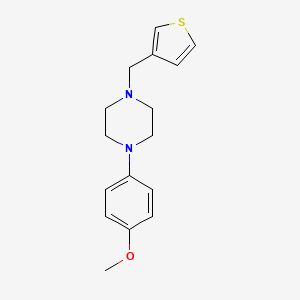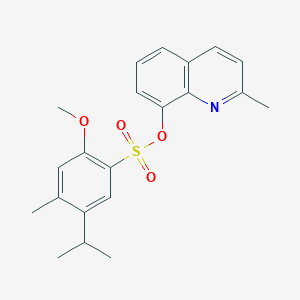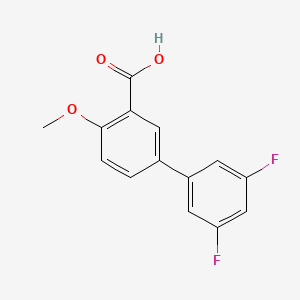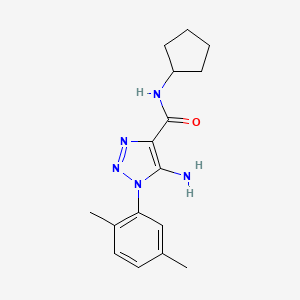
1-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a methoxyphenyl group at the 1-position and a thiophen-3-ylmethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution at the 1-Position: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides.
Substitution at the 4-Position: The thiophen-3-ylmethyl group can be attached through alkylation reactions using thiophen-3-ylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiophen-3-ylmethyl group can be reduced to form thiophen-3-ylmethyl alcohol.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Thiophen-3-ylmethyl alcohol.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may enhance binding affinity to certain receptors, while the thiophen-3-ylmethyl group can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Methoxyphenyl)piperazine: Lacks the thiophen-3-ylmethyl group, which may result in different pharmacological properties.
4-(Thiophen-3-ylmethyl)piperazine: Lacks the methoxyphenyl group, affecting its binding affinity and activity.
1-(4-Chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine: Substitution of the methoxy group with a chloro group can significantly alter its chemical and biological properties.
Uniqueness: 1-(4-Methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and thiophen-3-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-4-2-15(3-5-16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBRJTUCUUZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5092895.png)
![(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5092912.png)
METHYL}AMINO)ACETATE](/img/structure/B5092913.png)
![N-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5092919.png)

![2-[(dichloroacetyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B5092932.png)

![2-(5-acetylthiophen-3-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5092944.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5092982.png)
![(6Z)-5-imino-6-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5092990.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5092998.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5093003.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5093006.png)
